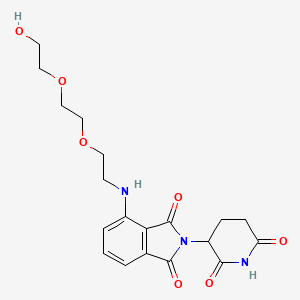
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring, a phenylacetamide moiety, and a 4-methylphenyl group
Vorbereitungsmethoden
The synthesis of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 4-methylphenylamine, morpholine, and phenylacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The process involves the acylation of 4-methylphenylamine with phenylacetyl chloride to form N-(4-methylphenyl)-2-phenylacetamide. This intermediate is then reacted with morpholine to yield the final product, this compound.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving the use of automated reactors and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to act as a ligand for various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide can be compared with similar compounds, such as:
N-(4-methylphenyl)-2-(piperidin-4-yl)-2-phenylacetamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different pharmacological properties.
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(4-chlorophenyl)acetamide: The presence of a chlorine atom in the phenyl ring can alter the compound’s reactivity and biological activity.
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(4-methoxyphenyl)acetamide: The methoxy group in the phenyl ring can influence the compound’s solubility and interaction with biological targets.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-morpholin-4-yl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-7-9-17(10-8-15)20-19(22)18(16-5-3-2-4-6-16)21-11-13-23-14-12-21/h2-10,18H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYFJMQRXUKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![13-chloro-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2735791.png)
![2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2735792.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2735793.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2735794.png)
![ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate](/img/structure/B2735796.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2735798.png)
![N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735803.png)



![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2735810.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2735813.png)
